PPARγ Binding Affinity: Rosiglitazone vs. Pioglitazone
Rosiglitazone exhibits significantly higher binding affinity for PPARγ than pioglitazone. Its affinity is reported to be 30-fold greater than that of pioglitazone . The EC50 for rosiglitazone on human PPARγ is 43 nM, whereas pioglitazone has an EC50 of approximately 0.93 μM (930 nM) .
| Evidence Dimension | PPARγ Binding Affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 43 nM |
| Comparator Or Baseline | Pioglitazone: EC50 ≈ 930 nM (0.93 μM) |
| Quantified Difference | ~21.6-fold lower EC50 for rosiglitazone (indicating higher affinity) |
| Conditions | Human PPARγ receptor, in vitro binding assay |
Why This Matters
The substantially higher affinity allows for lower effective concentrations in cellular and biochemical assays, reducing potential off-target effects and optimizing the dynamic range for dose-response studies.
